molecular formula C15H21NO3 B14845732 2-Cyclopropoxy-3-isopropoxy-N,N-dimethylbenzamide

2-Cyclopropoxy-3-isopropoxy-N,N-dimethylbenzamide

Cat. No.: B14845732
M. Wt: 263.33 g/mol
InChI Key: OQBSSRZOFFBDTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclopropoxy-3-isopropoxy-N,N-dimethylbenzamide is an organic compound with the molecular formula C15H21NO2 It is a benzamide derivative characterized by the presence of cyclopropoxy and isopropoxy groups attached to the benzene ring, along with a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropoxy-3-isopropoxy-N,N-dimethylbenzamide typically involves the following steps:

    Formation of the Benzamide Core: The starting material, a substituted benzoyl chloride, is reacted with N,N-dimethylamine in the presence of a base such as triethylamine to form the benzamide core.

    Introduction of Cyclopropoxy and Isopropoxy Groups: The benzamide core is then subjected to nucleophilic substitution reactions to introduce the cyclopropoxy and isopropoxy groups. This can be achieved using cyclopropyl alcohol and isopropyl alcohol in the presence of a suitable catalyst.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropoxy and isopropoxy groups, leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the carbonyl group of the benzamide, converting it to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of cyclopropyl ketone or isopropyl ketone derivatives.

    Reduction: Formation of N,N-dimethylamine derivatives.

    Substitution: Formation of halogenated or nitrated benzamide derivatives.

Scientific Research Applications

2-Cyclopropoxy-3-isopropoxy-N,N-dimethylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential as an anti-inflammatory or analgesic agent.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyclopropoxy-3-isopropoxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    4-Cyclopropoxy-2-isopropoxy-N,N-dimethylbenzamide: Similar structure but with different substitution pattern on the benzene ring.

    N-cyclopropyl-3-isopropoxy-2,4-dimethoxybenzamide: Contains additional methoxy groups, leading to different chemical properties.

Uniqueness: 2-Cyclopropoxy-3-isopropoxy-N,N-dimethylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. The presence of both cyclopropoxy and isopropoxy groups on the benzene ring, along with the dimethylamino group, makes it a versatile compound for various applications.

Properties

Molecular Formula

C15H21NO3

Molecular Weight

263.33 g/mol

IUPAC Name

2-cyclopropyloxy-N,N-dimethyl-3-propan-2-yloxybenzamide

InChI

InChI=1S/C15H21NO3/c1-10(2)18-13-7-5-6-12(15(17)16(3)4)14(13)19-11-8-9-11/h5-7,10-11H,8-9H2,1-4H3

InChI Key

OQBSSRZOFFBDTP-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC(=C1OC2CC2)C(=O)N(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.